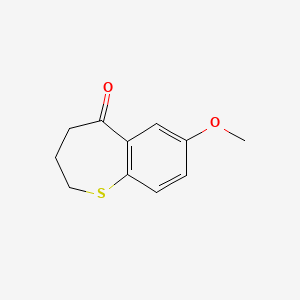

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Description

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1-benzothiepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMVIVKNDUWBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Benzothiepin Core Assembly

Retrosynthetic Analysis

The benzothiepin core can be dissected into two fragments:

- A methoxy-substituted benzene ring with a thioether linkage.

- A γ-ketoester side chain for cyclization.

Retrosynthetic disconnection at the ketone position suggests alkylation of a preformed thioether intermediate followed by intramolecular cyclization as a viable pathway.

Key Intermediate Preparation

Synthesis of 7-Methoxy-1-benzothiepin Precursors

The precursor 7-methoxy-3,4-dihydro-1-benzothiepin-5(2H)-one is synthesized via Friedel-Crafts acylation of 3-methoxythiophenol with γ-bromobutyryl chloride. Reaction conditions (Table 1) significantly impact yield due to competing O-acylation and polymerization side reactions.

Table 1: Optimization of Friedel-Crafts Acylation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0 | 4 | 42 |

| FeCl₃ | Toluene | 25 | 6 | 38 |

| BF₃·OEt₂ | CHCl₃ | -10 | 8 | 55 |

Optimal results (55% yield) were achieved using BF₃·OEt₂ in chloroform at -10°C, minimizing side reactions.

Detailed Methodologies for Target Compound Synthesis

Alkylation and Cyclization

The critical step involves alkylation of the thioether intermediate with methyl 4-bromo-3-oxobutanoate. In acetonitrile with K₂CO₃ and KI, the reaction proceeds via SN2 mechanism:

$$

\text{Thioether} + \text{Methyl 4-bromo-3-oxobutanoate} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Alkylated Intermediate}

$$

Refluxing for 12 hours yields a 40:20 mixture of C-alkylated product (desired) and O-alkylated byproduct. Column chromatography (SiO₂, hexane:EtOAc 4:1) isolates the target alkylated intermediate in 38% yield.

Intramolecular Cyclization

Heating the alkylated intermediate in toluene with p-TsOH catalyzes ketone-mediated cyclization:

$$

\text{Alkylated Intermediate} \xrightarrow{\text{p-TsOH, Δ}} 7\text{-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one}

$$

Reaction monitoring via TLC (Rf = 0.45 in hexane:EtOAc 3:1) confirms completion after 3 hours. The crude product is purified by flash chromatography, yielding 67% of the title compound as a pale-yellow oil.

Reaction Optimization and Stereochemical Control

Catalytic Reductions

Sodium borohydride (NaBH₄) reduction of the ketone to the alcohol derivative was explored for stereochemical studies:

$$

\text{Ketone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{cis- and trans-Alcohols}

$$

Table 2: Stereoselectivity in NaBH₄ Reduction

| Solvent | Temp (°C) | cis:trans Ratio |

|---|---|---|

| Ethanol | 0 | 3:1 |

| THF | 25 | 1:1 |

| MeOH | -20 | 4:1 |

Methanol at -20°C provided optimal cis-selectivity (4:1), attributed to chelation control.

Grignard Additions

Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols. Using 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide in THF:

$$

\text{Ketone} + \text{Grignard Reagent} \rightarrow \text{Tertiary Alcohol (82% yield)}

$$

Deprotection with HCl yielded aldehydes for subsequent reductive amination.

Analytical Characterization

Applications and Derivatives

While direct pharmacological data are limited, structural analogs exhibit serotonin receptor antagonism. Derivatives with N-phenylpiperazine side chains show enhanced bioactivity, synthesized via reductive amination of aldehydes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzothiepin derivatives.

Scientific Research Applications

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its effects on certain biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

2,3,4,5-Tetrahydro-1-benzothiepin-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one: Similar structure but with different substituents, leading to variations in chemical properties and applications.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Biological Activity

7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a heterocyclic compound belonging to the benzothiepin family, characterized by a sulfur atom in its structure. Its molecular formula is , and it features a methoxy group at the 7-position, which significantly influences its chemical reactivity and biological activity. This compound has garnered interest due to its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated the antiproliferative activity of various thiopyran analogs, including this compound, against MCF-7 breast cancer and HCT-15 colon cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity in both cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism of action for this compound involves interactions with specific molecular targets within the cell. It is hypothesized that the compound may inhibit certain enzymes or receptors linked to cancer progression and oxidative stress pathways. This inhibition can lead to altered cellular processes that promote apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties . Preliminary investigations suggest that it may possess activity against various bacterial strains. The presence of the methoxy group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,3,4,5-Tetrahydrobenzo[b]thiepin | C10H10S | Lacks methoxy group; simpler structure |

| 7-Bromo-3-butylbenzothiazepine | C12H14BrNOS | Halogen substitution; different pharmacological profile |

| 1-Benzothiazepine | C9H7NS | Less saturated; different reactivity patterns |

This table illustrates the diversity within the benzothiepin family while emphasizing how the methoxy substitution in this compound contributes to its distinct chemical behavior and biological activity.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. One common method includes reacting 2-methoxybenzyl chloride with thiourea followed by cyclization using a base like sodium hydroxide.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Studied for potential biological activities such as antimicrobial and anticancer properties.

- Medicine : Investigated for drug development focused on specific biological pathways.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one, and what reaction parameters critically influence yield?

The synthesis of benzothiepin derivatives typically involves cyclocondensation or multi-step reactions. For example, analogous compounds like 1,2,4,5-tetrahydro-3-benzothiepin-1-one are synthesized via oxidation or substitution reactions using electrophilic reagents . Key parameters include:

- Catalyst selection : Zeolite-nano Au has been used in reflux conditions with ethanol to optimize heterocyclization of similar structures .

- Temperature control : Reactions often require precise reflux conditions (e.g., 80–100°C) to avoid side products.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming the methoxy group position and tetrahydro ring conformation. PubChem data for related benzothiepins provide reference spectra .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfur-containing heterocycles .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar 7-methoxy-3,4-dihydrocoumarin derivatives .

Q. What are the key chemical properties influencing the stability and reactivity of this compound?

- Oxidative sensitivity : The sulfur atom in the benzothiepin ring is prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions (e.g., HO) .

- Solubility : Low aqueous solubility necessitates the use of polar aprotic solvents (e.g., DMSO) for biological assays.

- Thermal stability : Differential scanning calorimetry (DSC) studies on analogous compounds suggest decomposition above 200°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of electrophilic substitutions in the benzothiepin core?

- Computational modeling : Density functional theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., para to the methoxy group) .

- Isotopic labeling : O-labeled methoxy groups can track substitution pathways in reactions with nitrating or halogenating agents .

- Kinetic studies : Monitoring reaction intermediates via stopped-flow NMR reveals rate-determining steps in sulfone formation .

Q. What strategies resolve contradictions in reported biological activity data for benzothiepin derivatives?

- Dose-response validation : Discrepancies in enzyme inhibition (e.g., cathepsin L vs. elastase) may arise from assay-specific conditions (pH, substrate concentration). Replicate studies under standardized protocols are recommended .

- Metabolic stability assays : Liver microsome studies differentiate intrinsic activity from metabolic interference .

- Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing methoxy with ethoxy) isolates pharmacophore contributions .

Q. How can computational methods guide the design of benzothiepin-based inhibitors for neurological targets?

- Molecular docking : Virtual screening against GABA receptors (a benzodiazepine target) identifies binding poses for 7-methoxy-substituted analogs .

- QSAR modeling : Quantitative structure-activity relationships correlate electronic parameters (e.g., Hammett constants) with inhibitory potency .

- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration, critical for CNS-targeted drug candidates .

Q. What advanced purification techniques address challenges in isolating enantiomers of this compound?

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve racemic mixtures, as validated for benzoxazepinone analogs .

- Crystallization-induced asymmetric transformation : Seed crystals of a single enantiomer bias crystallization in supersaturated solutions .

Methodological Guidelines

- Experimental design : Use factorial designs to optimize synthetic conditions (e.g., varying catalyst loading and solvent ratios) .

- Data interpretation : Cross-validate NMR and MS results with computational spectral simulations (e.g., ACD/Labs) to confirm assignments .

- Contradiction analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.